3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group, a thiazole ring, and multiple methyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the combination of the benzofuran and thiazole rings. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20N2O2S/c1-13-9-14(2)19-15(3)20(26-18(19)10-13)21(25)23-11-17-12-27-22(24-17)16-7-5-4-6-8-16/h4-10,12H,11H2,1-3H3,(H,23,25) |
InChI Key |
JAXVAOBXWSYCPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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